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CAS No.: 64139-40-8

Cat. No.: B3276389

Get Quote

Part 1: Executive Summary & Chemical Profile

2,3-Dimethoxybenzenepropanoic acid (also known as 2,3-dimethoxyhydrocinnamic acid) is a
specialized phenylpropanoid scaffold used primarily as a strategic intermediate in the synthesis
of Tyrosine Kinase Inhibitors (Tyrphostins) and Quorum Sensing (QS) Inhibitors.

Unlike its ubiquitous 3,4-dimethoxy (veratric) analogs, the 2,3-substitution pattern confers
unique steric and electronic properties. The "ortho-meta" methoxy arrangement creates a
specific hydrophobic bulk that enhances selectivity for narrow binding pockets in enzymes like
EGFR kinase and Tyrosinase, while preventing the metabolic rapid clearance often seen with
less hindered phenols.

Physicochemical Profile[1][2][3][4][5][6][7][8]
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Property Value Clinical Significance

Unique identifier for regulatory
CAS Number 16932-44-8 il
iling.

Low molecular weight (<500
Molecular Formula C11H1404 Da) favors oral bioavailability
(Lipinski's Rule of 5).

Ideal fragment size for
Molecular Weight 210.23 g/mol Fragment-Based Drug
Discovery (FBDD).

Optimal lipophilicity for
) membrane permeability
LogP (Predicted) ~1.8-2.1 _ _ _
without excessive protein

binding.

lonized at physiological pH;

requires esterification or
pKa (COOH) ~4.5 o _

amidation for intracellular

target engagement.

Modifiable handle for prodrug
H-Bond Donors 1 (COOH) ]
design.

Facilitates interaction with
H-Bond Acceptors 4 (2 OMe, 2 COOH) residues (e.g., Lys, Asp) in

receptor active sites.

Part 2: Biological Activity & Mechanism of Action
Tyrosine Kinase Inhibition (The Tyrphostin Connection)

The primary pharmaceutical utility of 2,3-dimethoxybenzenepropanoic acid lies in its role as a
precursor to Tyrphostins (Tyrosine Phosphorylation Inhibitors).

e Mechanism: The acid is cyclized or condensed to form benzylidenemalononitrile derivatives.
The 2,3-dimethoxy moiety mimics the tyrosine phenolic ring but, due to the methoxy
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"capping,” prevents phosphorylation while occupying the ATP-binding site or the substrate
cleft of the Epidermal Growth Factor Receptor (EGFR).

o Selectivity: The 2,3-substitution provides a steric "twist" that differentiates these inhibitors
from the flat, planar structures of non-selective kinase inhibitors, potentially reducing off-
target toxicity.

Quorum Sensing (QS) Inhibition

Recent marine natural product research identifies the unsaturated analog (2,3-
dimethoxycinnamic acid) as a potent inhibitor of bacterial Quorum Sensing in Chromobacterium
violaceum.[1]

» Role of the Propanoic Analog: The saturated propanoic acid serves as a critical SAR
(Structure-Activity Relationship) probe.

o If the propanoic acid retains activity: The mechanism is likely allosteric binding driven by
the aromatic core.

o If activity is lost: The mechanism requires the Michael acceptor reactivity of the double
bond (covalent modification of the LUxR/CviR receptor).

o Therapeutic Implication: Derivatives of this acid are being explored as "anti-virulence" agents
that disarm bacteria without killing them, reducing the evolutionary pressure for antibiotic
resistance.

Tyrosinase Inhibition & Antimicrobial Peptides

¢ Tyrosinase: Chalcone and pyrazoline derivatives synthesized from this scaffold have shown
moderate inhibitory activity against tyrosinase (IC50 ~260 uM). This suggests potential in
treating hyperpigmentation disorders, though optimization is required.

» Antimicrobial Peptides: It has been used to synthesize N3-(4-methoxyfumaroyl)-L-2,3-
diaminopropanoic acid dipeptides, which act as "Trojan horse" inhibitors of glucosamine-6-
phosphate synthetase in Candida albicans.

Part 3: Experimental Workflows & Protocols

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://pubmed.ncbi.nlm.nih.gov/38667794/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3276389?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Protocol A: Synthesis of Tyrphostin Precursors

Objective: Convert 2,3-dimethoxybenzenepropanoic acid into a pharmacologically active amide

or heterocyclic derivative.

Activation: Dissolve 1.0 eq of 2,3-dimethoxybenzenepropanoic acid in dry DCM. Add 1.2 eq
of Oxalyl Chloride and a catalytic drop of DMF. Stir at 0°C -> RT for 2 hours to generate the
acid chloride.

Coupling: To a separate flask, add the amine partner (e.g., an aminopyrimidine for kinase
targets) and 2.0 eq of TEA in DCM.

Addition: Dropwise add the acid chloride solution to the amine solution at 0°C.
Workup: Quench with water, extract with DCM, wash with brine, and dry over NazSOa.

Purification: Flash chromatography (Hexane:EtOAc).

Protocol B: Biological Assay - Tyrosine Kinase Inhibition
(ELISA)

Objective: Quantify the inhibitory potential of the synthesized derivative against EGFR.

Plate Coating: Coat 96-well plates with Poly-Glu-Tyr (4:1) substrate (100 pL/well) overnight
at 37°C.

Incubation: Wash plates. Add test compound (dilution series 0.1 nM - 10 uM), ATP (10 pM),
and purified EGFR kinase domain. Incubate for 1 hour at 30°C.

Detection: Wash plates. Add anti-phosphotyrosine antibody (HRP-conjugated). Incubate 30
min.

Readout: Add TMB substrate. Stop reaction with H2SOa4. Measure OD at 450 nm.

Analysis: Plot OD vs. Log[Concentration] to determine IC50.

Part 4: Visualizations (Graphviz/DOT)

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3276389?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Diagram 1: Synthetic Utility & Pathway

This diagram illustrates the transformation of the scaffold into key bioactive classes.
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Caption: Synthetic divergence from the 2,3-dimethoxy scaffold leading to three distinct
pharmacological classes.

Diagram 2: Mechanism of Kinase Selectivity

This diagram conceptualizes how the 2,3-substitution pattern influences binding.
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Caption: Mechanistic logic of the 2,3-dimethoxy "ortho-meta" substitution in enhancing kinase
inhibitor selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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